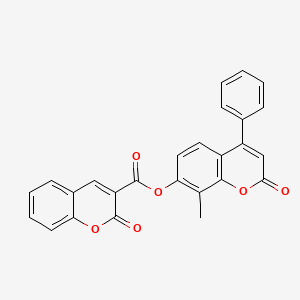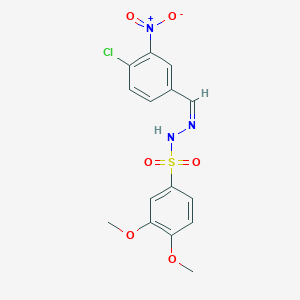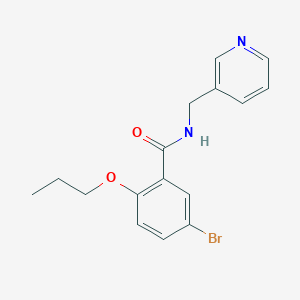
1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide, also known as MP-PPP, is a synthetic compound that belongs to the class of pyrrolidinophenone derivatives. It is a potent psychostimulant that has gained popularity among drug users due to its euphoric and stimulant effects. However, the compound has not been approved for medical use and is considered illegal in many countries. In recent years, scientists have been studying MP-PPP to understand its synthesis, mechanism of action, and potential applications in scientific research.
Mécanisme D'action
1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the psychostimulant effects of the compound. The exact mechanism of action of 1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of the dopamine transporter and the activation of the mesolimbic dopamine system.
Biochemical and Physiological Effects
The psychostimulant effects of 1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide are similar to those of other pyrrolidinophenone derivatives. These effects include increased alertness, euphoria, and enhanced sociability. 1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has also been found to increase heart rate, blood pressure, and body temperature. Prolonged use of 1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has been associated with adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has several advantages as a research tool. It is a potent psychostimulant that can be used to study the neurochemical mechanisms underlying drug addiction and abuse. The compound is relatively easy to synthesize and can be obtained in pure form. However, 1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has several limitations as a research tool. It is illegal in many countries, making it difficult to obtain for research purposes. Prolonged use of the compound can lead to adverse effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide. One area of interest is the development of new psychostimulant drugs with fewer adverse effects. Another area of interest is the study of the long-term effects of 1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide on the brain and behavior. Finally, researchers are interested in understanding the molecular mechanisms underlying the psychostimulant effects of 1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide, which could lead to the development of new treatments for drug addiction and abuse.
Conclusion
In conclusion, 1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide is a synthetic compound that belongs to the class of pyrrolidinophenone derivatives. It is a potent psychostimulant that has gained popularity among drug users due to its euphoric and stimulant effects. However, the compound has not been approved for medical use and is considered illegal in many countries. Scientists have been studying 1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide to understand its synthesis, mechanism of action, and potential applications in scientific research. 1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has several advantages as a research tool, but also has limitations due to its adverse effects and legal status. There are several future directions for research involving 1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide, including the development of new psychostimulant drugs and the study of the long-term effects of the compound on the brain and behavior.
Applications De Recherche Scientifique
1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has been studied for its potential applications in scientific research. The compound has been found to have psychostimulant effects similar to other pyrrolidinophenone derivatives such as MDPV and α-PVP. This makes it a useful tool for studying the neurochemical mechanisms underlying drug addiction and abuse. 1-(3-methylphenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has also been used in studies investigating the role of dopamine in reward-seeking behavior and the development of addiction.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-7-16-15(19)12-9-14(18)17(10-12)13-6-4-5-11(2)8-13/h4-6,8,12H,3,7,9-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMYUHZSZZUGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{4-[4-(methylthio)benzyl]-1-piperazinyl}ethanol](/img/structure/B4877473.png)
![2-(3,4-dimethylphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methylquinoline](/img/structure/B4877486.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(9H-xanthen-9-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4877491.png)
![N-cycloheptyl-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4877504.png)
![ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4877512.png)

![6-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4877525.png)
![cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B4877533.png)

